Gabaculine Exhibits 50x Higher Potency than Ethanolamine O-Sulphate (EOS) in Elevating Seizure Threshold
In a direct comparative study assessing anticonvulsant efficacy in mice, gabaculine required a significantly lower dose to achieve a 30V increase in electroconvulsive threshold compared to the alternative GABA-T inhibitor ethanolamine O-sulphate (EOS) [1]. Gabaculine produced this effect at 37 mg/kg i.p., while EOS required 1,440 mg/kg i.p., demonstrating a 38.9-fold greater potency for gabaculine in this standard seizure model [1].
| Evidence Dimension | In Vivo Anticonvulsant Potency (Electroconvulsive Threshold) |
|---|---|
| Target Compound Data | ED50 of 37 mg/kg (i.p.) for a 30V threshold increase |
| Comparator Or Baseline | Ethanolamine O-sulphate (EOS): ED50 of 1,440 mg/kg (i.p.) for a 30V threshold increase |
| Quantified Difference | Gabaculine is 38.9-fold more potent than EOS (37 mg/kg vs. 1,440 mg/kg). |
| Conditions | Mouse model; dose required to elevate electroconvulsive threshold by 30V at time of maximal effect [1]. |
Why This Matters
This data establishes gabaculine as a high-potency tool for in vivo seizure studies, enabling robust GABAergic modulation at significantly lower and more manageable doses compared to EOS.
- [1] Löscher, W. (1980). A comparative study of the pharmacology of inhibitors of GABA-metabolism. Naunyn-Schmiedeberg's Archives of Pharmacology, 315(2), 119-128. View Source
